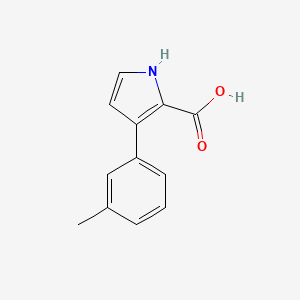
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a meta-tolyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 3-(m-Tolyl)-1H-pyrrole can be oxidized to introduce the carboxylic acid group at the 2-position. This can be done using oxidizing agents like potassium permanganate or chromium trioxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylate salts or further oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a para-tolyl group.
3-(o-Tolyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with an ortho-tolyl group.
3-Phenyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position of the tolyl group can lead to different steric and electronic effects compared to the ortho and para isomers, potentially resulting in unique properties and applications.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
InChI 键 |
LOQYQTZCDZVLLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
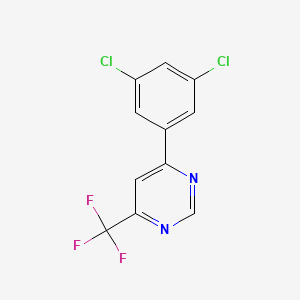
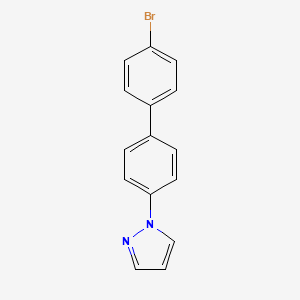
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
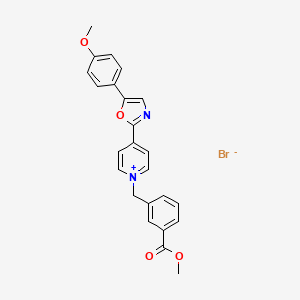
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
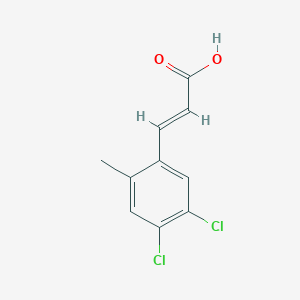
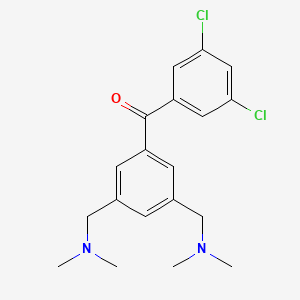
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
